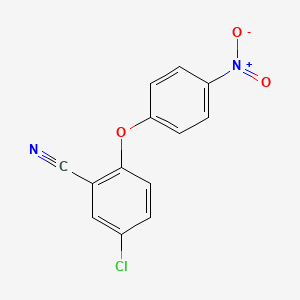
5-Chloro-2-(4-nitrophenoxy)benzonitrile
Vue d'ensemble
Description
5-Chloro-2-(4-nitrophenoxy)benzonitrile is a chemical compound with the molecular formula C13H7ClN2O3 . It is used in life science research and is considered a chemical building block .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(4-nitrophenoxy)benzonitrile consists of 13 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 274.662 .Physical And Chemical Properties Analysis
5-Chloro-2-(4-nitrophenoxy)benzonitrile has a molecular weight of 274.662 .Applications De Recherche Scientifique
Polyimide Synthesis
5-Chloro-2-(4-nitrophenoxy)benzonitrile is utilized in the synthesis of polyimides. A study by Zeng, Zou, and Yang (2014) demonstrated the use of a related compound, 1,3-bis(4-aminophenoxy)-5-(3,4-dicyanophenoxy)benzene, in synthesizing polyimides with high inherent viscosities and desirable organosolubility and thermal properties (Zeng, Zou, & Yang, 2014).
Cycloaddition Reactions
Kanemasa, Nishiuchi, and Wada (1992) described the use of benzonitrile oxide, a compound closely related to 5-Chloro-2-(4-nitrophenoxy)benzonitrile, in cycloaddition reactions with allyl alcohols. This process, enhanced by magnesium alkoxide, yields isoxazoline compounds (Kanemasa, Nishiuchi, & Wada, 1992).
Antimicrobial Synthesis
Research by Kumar et al. (2022) focused on the conversion of 2-chlorosalicylaldehyde into 5-chloro-2-hydroxy-benzonitrile, a key material for synthesizing compounds with antibacterial and antifungal properties. The synthesized compounds showed significant potential in antimicrobial applications (Kumar et al., 2022).
Photosynthesis Inhibition Study
A study by Szigeti, Tóth, and Paless (1982) explored the effects of 4-hydroxy-benzonitriles, including compounds with nitro groups like 5-Chloro-2-(4-nitrophenoxy)benzonitrile, on photosynthesis. They examined the impact of these compounds on spinach and wheat, contributing to our understanding of photosynthetic inhibition (Szigeti, Tóth, & Paless, 1982).
Dye Synthesis for Synthetic Polymer Fibres
Peters and Behesti (2008) investigated the synthesis of yellow and orange dyes for synthetic-polymer fibers using compounds like 4-(2-nitrophenoxy)-l, 8-naphthalic anhydride, a derivative of 5-Chloro-2-(4-nitrophenoxy)benzonitrile. These dyes exhibit good fastness to light and sublimation, showing their utility in textile applications (Peters & Behesti, 2008).
Photocatalytic Degradation Studies
Ye et al. (2011) conducted a study on the photocatalytic degradation of 4-chloronitrobenzene, closely related to 5-Chloro-2-(4-nitrophenoxy)benzonitrile. This research is significant in understanding the mineralization processes and the formation of intermediates in photocatalytic reactions (Ye et al., 2011).
Propriétés
IUPAC Name |
5-chloro-2-(4-nitrophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O3/c14-10-1-6-13(9(7-10)8-15)19-12-4-2-11(3-5-12)16(17)18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBMZGVAQYVJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-nitrophenoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



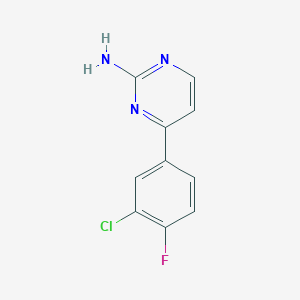
amine](/img/structure/B1399611.png)
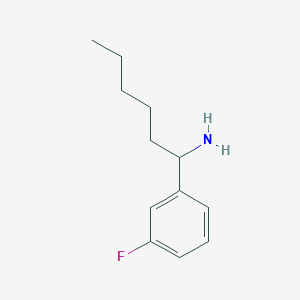
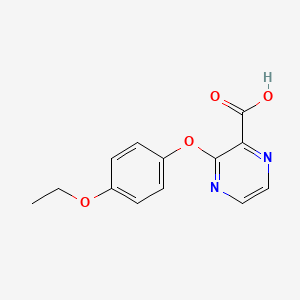
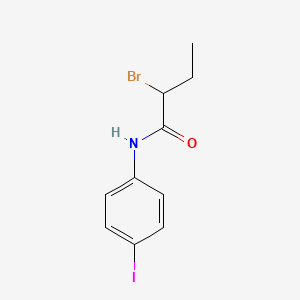
![4-Iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1399618.png)
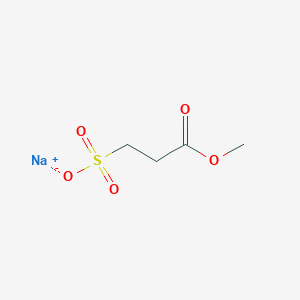
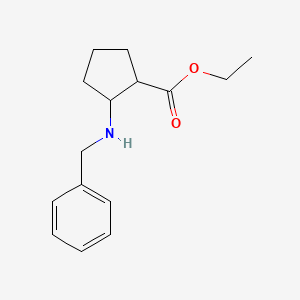
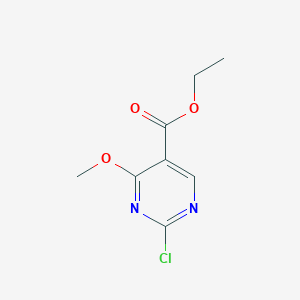
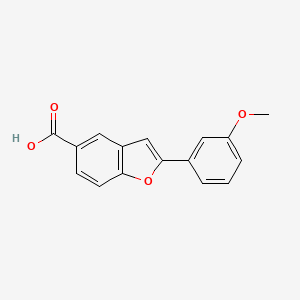
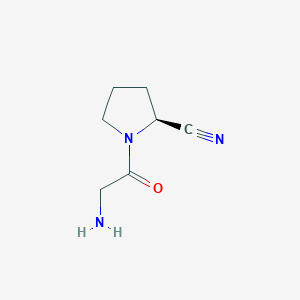
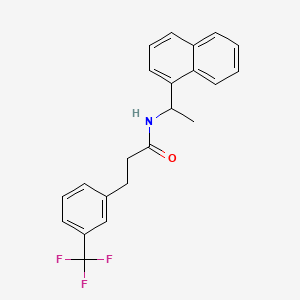
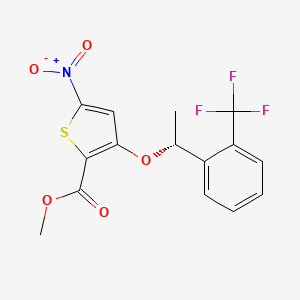
![Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B1399628.png)